One crucial application of 2-butyne lies in the total synthesis of Vitamin E. This essential nutrient plays a vital role in protecting cells from oxidative damage and maintaining healthy skin and vision. Researchers utilize 2-butyne as a key building block in the synthesis of alkylated hydroquinones, which are precursors to Vitamin E. This process allows scientists to study and potentially modify the structure and function of Vitamin E for therapeutic purposes [].
[] Thermo Fisher Scientific: 2-Butyne, 98%
2-Butyne also serves as a valuable starting material for the synthesis of various pharmaceutical intermediates. These are chemical compounds that undergo further transformations to create final drug products. The unique reactivity of the alkyne group in 2-butyne allows for versatile chemical modifications, making it a valuable tool in the development of new pharmaceuticals [].
Beyond its established roles, research is exploring the potential of 2-butyne in other scientific fields. These include:
2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula C₄H₆. It is characterized by a triple bond between the second and third carbon atoms in its chain, represented structurally as CH₃−C≡C−CH₃. This compound appears as a clear, colorless liquid with a pungent odor and is volatile at standard temperature and pressure. Its boiling point is approximately 27 °C, while its melting point is around -32 °C. 2-Butyne is insoluble in water but highly flammable, making it a compound of interest in both industrial and laboratory settings .
2-Butyne does not have a well-defined biological role and its mechanism of action in biological systems is not well-researched.
2-Butyne is a flammable liquid and can readily ignite. It is also considered a moderate health hazard, with exposure causing irritation to the eyes, skin, and respiratory system.
There are several methods for synthesizing 2-butyne:
2-Butyne has various applications:
Interaction studies involving 2-butyne often focus on its reactivity with various reagents:
Several compounds share structural similarities with 2-butyne. Here’s a comparison highlighting their uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| 1-Butyne | CH₃−C≡C−H | Terminal alkyne; used in different synthetic pathways. |
| 3-Hexyne | CH₃−C≡C−CH₂−CH₃ | Has a longer carbon chain; different reactivity profile. |
| 1,4-Butynediol | HO−C≡C−CH₂−CH₂−OH | Contains hydroxyl groups; used in polymer production. |
| Propyne | CH₃−C≡C−H | Shorter carbon chain; simpler reactivity compared to 2-butyne. |
While all these compounds are alkynes, their unique structural features lead to distinct chemical behaviors and applications in organic synthesis and industrial processes .
2-Butyne adopts a linear molecular geometry due to the sp-hybridized carbon atoms in its central C≡C bond. Each triple-bonded carbon forms two additional single bonds with methyl groups, resulting in a bond angle of 180° around the sp-hybridized carbons. The triple bond comprises one σ-bond and two π-bonds, with a bond length of 1.214 Å, significantly shorter than the single C–C bond (1.468 Å) in the molecule.
Table 1: Bond Parameters in 2-Butyne
| Bond Type | Length (Å) | Hybridization | Bond Angle (°) |
|---|---|---|---|
| C≡C | 1.214 | sp | 180 |
| C–CH₃ | 1.468 | sp³ | 110.7 |
The molecule’s symmetry (D₃h point group) ensures equivalent methyl groups and a nonpolar structure, contributing to its volatility (boiling point: 27°C). Infrared (IR) spectroscopy confirms the absence of C(sp)-H stretches (≈3300 cm⁻¹), distinguishing it from terminal alkynes like 1-butyne.
2-Butyne’s structural isomer, 1-butyne (HC≡CCH₂CH₃), exhibits contrasting properties due to its terminal triple bond.
Table 2: Comparison of 1-Butyne and 2-Butyne
| Property | 1-Butyne | 2-Butyne |
|---|---|---|
| Triple Bond Position | Terminal (C1–C2) | Internal (C2–C3) |
| Hybridization | sp (C1), sp³ (C2) | sp (C2, C3) |
| Boiling Point (°C) | 8.1 | 27 |
| Reactivity | Higher (acidic H) | Lower (no acidic H) |
The higher boiling point of 2-Butyne arises from its symmetrical structure, enabling efficient molecular packing and stronger London dispersion forces compared to the less symmetrical 1-butyne. However, 1-butyne’s terminal hydrogen allows deprotonation by strong bases, forming reactive acetylides, whereas 2-butyne’s internal triple bond resists such reactions.
The torsional barrier of 2-Butyne—the energy required to rotate the molecule around the C≡C axis—is exceptionally low (6 cm⁻¹ or 72 J mol⁻¹). This contrasts sharply with trans-2-butene’s barrier of 453 cm⁻¹, highlighting the triple bond’s resistance to distortion.
Table 3: Torsional Barriers in Selected Hydrocarbons
| Compound | Torsional Barrier (cm⁻¹) | Bond Type |
|---|---|---|
| 2-Butyne | 6 | C≡C |
| trans-2-Butene | 453 | C=C |
| n-Butane | ≈900 | C–C |
Quantum chemical analyses reveal that 2-Butyne’s equilibrium structure may adopt either an eclipsed (D₃h) or staggered (D₃d) conformation, though experimental differentiation remains challenging due to minimal energy differences. The molecule’s rigidity and low barrier make it a benchmark for high-resolution spectroscopic studies, particularly in analyzing rotation-vibration coupling.
The laboratory-scale preparation of 2-butyne, also known as dimethylacetylene, primarily involves alkylation reactions that form carbon-carbon bonds through nucleophilic substitution mechanisms [1] [2]. These synthetic routes are fundamental in organic chemistry for producing this symmetrical internal alkyne with high purity for research and specialized applications [16].
One of the most established methods for laboratory synthesis of 2-butyne involves the alkylation of acetylene through a two-step process [14] [16]. This procedure begins with the deprotonation of acetylene using a strong base such as sodium amide in liquid ammonia, forming the highly nucleophilic acetylide anion [16] [19]. The acetylide then undergoes nucleophilic substitution with methyl bromide to form propyne (methylacetylene) [16]. A second deprotonation and alkylation sequence with additional methyl bromide yields 2-butyne as the final product [14] [19]. This double alkylation approach typically achieves yields between 70-85%, making it an efficient laboratory method despite requiring careful handling of acetylene [16] [19].
An alternative laboratory approach utilizes terminal alkynes such as propyne as starting materials [16]. In this single-step process, propyne is deprotonated with sodium amide in liquid ammonia to form the corresponding acetylide, which then reacts with methyl bromide to produce 2-butyne directly [16] [19]. This method offers advantages in terms of higher yields (75-90%) and fewer reaction steps compared to the acetylene-based synthesis [16] [2].
Table 1: Laboratory-Scale Preparation of 2-Butyne via Alkylation Reactions
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of Acetylene | Acetylene + NaNH₂ + CH₃Br (twice) | Liquid ammonia, low temperature | 70-85 | Direct synthesis from basic precursors | Requires handling of hazardous acetylene |
| Alkylation of Terminal Alkynes | Propyne + NaNH₂ + CH₃Br | Liquid ammonia, low temperature | 75-90 | Higher yields, fewer steps | Requires specific terminal alkyne |
| Rearrangement of Ethylacetylene | Ethylacetylene + KOH in ethanol | Room temperature to moderate heating | 60-75 | Simple procedure, mild conditions | Lower yields, side products possible |
The alkylation reactions for 2-butyne synthesis are limited to primary alkyl halides as electrophiles, as secondary and tertiary halides tend to undergo elimination rather than substitution when reacting with acetylide anions [19]. This limitation is due to the strong basicity of the acetylide intermediates, which can abstract protons from secondary and tertiary carbon centers [16] [19]. Researchers have documented that methyl iodide and methyl bromide are particularly effective electrophiles for these transformations due to their high reactivity in nucleophilic substitution reactions [16] [2].
Industrial production of 2-butyne differs significantly from laboratory-scale methods, primarily relying on petroleum refining processes and the isolation of this compound from complex hydrocarbon mixtures [7] [11]. The fluid catalytic cracking (FCC) process in petroleum refineries converts high-boiling, high-molecular-weight hydrocarbons into smaller molecules through carbocation rearrangements, producing various alkanes, alkenes, and alkynes including 2-butyne as byproducts [7] [5].
In petroleum refineries, the C4 fraction obtained from naphtha cracking contains a complex mixture of hydrocarbons including butanes, butenes, butadienes, and small amounts of alkynes [7] [11]. The isolation of 2-butyne from this mixture involves sophisticated separation techniques including fractional distillation and extraction processes [7] [5]. Due to the relatively low concentration of 2-butyne in these streams, the recovery process requires precise control of operating conditions and specialized equipment to achieve acceptable yields [5] [11].
Table 2: Industrial Production of 2-Butyne from Petroleum Cracking Byproducts
| Production Method | Feedstock | Catalyst System | Process Conditions | Scale | Challenges |
|---|---|---|---|---|---|
| Petroleum Cracking Byproduct Isolation | C₄ fraction from naphtha cracking | Not applicable (separation process) | Fractional distillation, extraction | Large industrial scale | Low concentration in feedstock |
| Catalytic Rearrangement of C₄ Streams | Mixed C₄ hydrocarbons | Zeolite catalysts (ZSM-5) | High temperature (400-600°C), moderate pressure | Medium to large scale | Selectivity issues, coke formation |
| Selective Hydrogenation of 2-Butyne-1,4-diol | 2-Butyne-1,4-diol (from acetylene and formaldehyde) | Copper or nickel-based catalysts | Moderate temperature (80-120°C), hydrogen pressure | Medium scale | Catalyst deactivation, overhydrogenation |
Another industrial approach involves the catalytic rearrangement of C4 hydrocarbon streams using zeolite catalysts, particularly ZSM-5 with specific modifications [11] [5]. This process operates at high temperatures (400-600°C) and moderate pressures, converting mixed C4 hydrocarbons into a product stream enriched with 2-butyne [11] [7]. The zeolite catalysts are typically modified with phosphorus to enhance selectivity toward the desired products and minimize coke formation that leads to catalyst deactivation [11] [5].
An alternative industrial route utilizes 2-butyne-1,4-diol as an intermediate, which is produced through the Reppe synthesis from acetylene and formaldehyde using copper acetylide catalysts [15] [18]. The selective hydrogenation of 2-butyne-1,4-diol using copper or nickel-based catalysts can yield 2-butyne, though this approach is less common due to challenges in controlling the hydrogenation process to prevent overreduction to butenes or butanes [15] [18]. This method is primarily employed in specialized applications where higher purity 2-butyne is required [15] [5].
The catalytic rearrangement of ethylacetylene (1-butyne) represents a direct and atom-economical approach for synthesizing 2-butyne through isomerization of the triple bond position [1] [9]. This method has gained attention for its potential efficiency and use of more readily available starting materials compared to traditional alkylation routes [1] [8].
The most straightforward approach involves the base-catalyzed isomerization of ethylacetylene using potassium hydroxide in ethanol [1]. This reaction proceeds through a mechanism involving deprotonation of the terminal alkyne, followed by reprotonation at the internal carbon to yield 2-butyne [1] [8]. The process typically operates at room temperature to moderate heating (up to 80°C) under atmospheric pressure, offering mild conditions compared to other industrial methods [1] [8]. While this approach provides a relatively simple procedure, the yields are moderate (60-75%) due to competing side reactions and incomplete conversion [1] [9].
Table 3: Catalytic Rearrangement of Ethylacetylene to 2-Butyne
| Catalyst System | Reaction Mechanism | Reaction Conditions | Conversion (%) | Selectivity (%) | Industrial Applicability |
|---|---|---|---|---|---|
| Potassium hydroxide in ethanol | Base-catalyzed isomerization | Room temperature to 80°C, atmospheric pressure | 60-80 | 70-85 | Limited (batch process) |
| Transition metal complexes (Ni, Pd, Pt) | Metal-mediated rearrangement | 60-120°C, moderate pressure | 70-95 | 80-95 | Medium (specialized applications) |
| Base-modified heterogeneous catalysts | Surface-catalyzed isomerization | 100-300°C, variable pressure | 50-85 | 60-80 | High (continuous process possible) |
More advanced catalytic systems employ transition metal complexes, particularly those based on nickel, palladium, and platinum, which facilitate the rearrangement through metal-mediated mechanisms [9] [17]. These catalysts operate through coordination of the metal center to the alkyne triple bond, followed by a series of insertion and elimination steps that result in the migration of the triple bond [9] [17]. Research has demonstrated that these metal-based systems achieve higher conversion rates (70-95%) and improved selectivity (80-95%) compared to simple base catalysis, though they typically require higher temperatures (60-120°C) and moderate pressures [9] [8].
Flammable;Irritant